molecular formula C9H8BrN3 B141922 5-(2-bromophenyl)-1H-pyrazol-3-amine CAS No. 149246-80-0

5-(2-bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B141922
CAS No.: 149246-80-0
M. Wt: 238.08 g/mol
InChI Key: XXYPTBHOALDDSN-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromine atom on the phenyl ring and an amine group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding phenyl derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products:

Scientific Research Applications

Chemistry: 5-(2-bromophenyl)-1H-pyrazol-3-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-(2-chlorophenyl)-1H-pyrazol-3-amine
  • 5-(2-fluorophenyl)-1H-pyrazol-3-amine
  • 5-(2-iodophenyl)-1H-pyrazol-3-amine

Comparison:

Properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYPTBHOALDDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397091
Record name 5-(2-bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149246-80-0
Record name 5-(2-bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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